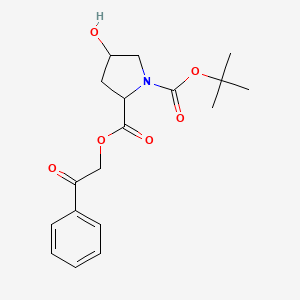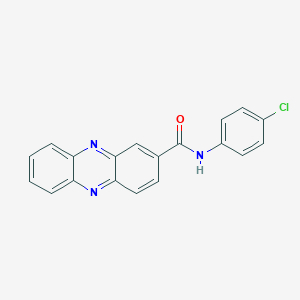![molecular formula C30H22ClN3O2 B5158147 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5158147.png)
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline, also known as CDPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry.
作用机制
The mechanism of action of 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to inhibit the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to exhibit significant biochemical and physiological effects, including anti-cancer and anti-inflammatory activity. Additionally, 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to exhibit significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has also been shown to exhibit significant neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the primary advantages of 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is its potent anti-cancer and anti-inflammatory activity, making it a potential candidate for the treatment of various diseases. Additionally, 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline exhibits significant antioxidant and neuroprotective activity, making it a potential candidate for the treatment of oxidative stress-related and neurodegenerative diseases. However, one of the limitations of 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the study of 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline, including the development of more efficient synthesis methods and the exploration of its potential applications in various fields. One potential future direction is the development of 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline and its potential applications in the treatment of oxidative stress-related and neurodegenerative diseases.
合成方法
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-chlorobenzaldehyde with 2-nitroaniline, followed by the reduction of the nitro group to an amino group. The amino group is then acylated with 4-methoxybenzoyl chloride to form the intermediate compound, which is then cyclized with diphenylacetylene in the presence of a palladium catalyst. The resulting compound is then demethylated using boron tribromide to produce 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline.
科学研究应用
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been extensively studied for its potential applications in various fields, including medicine and biochemistry. One of the primary applications of 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is in the field of cancer research, where it has been shown to exhibit potent anti-cancer activity against various cancer cell lines. Additionally, 5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22ClN3O2/c1-35-25-17-22-23(18-26(25)36-2)29(21-15-9-10-16-24(21)31)32-30-27(22)28(19-11-5-3-6-12-19)33-34(30)20-13-7-4-8-14-20/h3-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMUSDXVRIMTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=CC=C4Cl)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5158081.png)
![6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine](/img/structure/B5158083.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5158086.png)
![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane](/img/structure/B5158092.png)

![2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5158100.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5158127.png)
![3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5158134.png)
![3-nitro-N-[2,2,2-trichloro-1-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5158155.png)
![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5158164.png)
![diethyl {[(4-anilinophenyl)amino]methylene}malonate](/img/structure/B5158168.png)
![5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B5158176.png)
![7-benzoyl-11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158180.png)